molecular formula C16H13Cl2N5O3 B11152425 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11152425
M. Wt: 394.2 g/mol
InChI Key: IZXXRYCUSBDOJR-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-chloro-2,4-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole ring and multiple halogenated and methoxy substituents. Its molecular formula is C₁₆H₁₂Cl₂N₅O₃, with a benzamide core substituted at the 2-position with chlorine, the 5-position with a 1H-tetrazol-1-yl group, and an N-linked 5-chloro-2,4-dimethoxyphenyl moiety. Tetrazole rings are known to enhance metabolic stability and bioavailability in drug design due to their aromaticity and hydrogen-bonding capabilities . The chloro and methoxy groups likely influence lipophilicity and electronic properties, affecting membrane permeability and target binding .

Properties

Molecular Formula

C16H13Cl2N5O3

Molecular Weight

394.2 g/mol

IUPAC Name

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H13Cl2N5O3/c1-25-14-7-15(26-2)13(6-12(14)18)20-16(24)10-5-9(3-4-11(10)17)23-8-19-21-22-23/h3-8H,1-2H3,(H,20,24)

InChI Key

IZXXRYCUSBDOJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

    Introduction of the Tetrazole Group: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group. This step often requires catalysts such as copper(I) salts.

    Substitution Reactions: The chloro and dimethoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions, typically using chlorinating agents like phosphorus oxychloride and methoxylating agents like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives, using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, ammonia, thiols.

Major Products

    Oxidation: Quinones, phenols.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications. Its stability and reactivity profile make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethoxy groups may enhance its binding affinity, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key compounds with shared structural motifs or biological relevance:

Table 1: Comparative Analysis of Benzamide Derivatives
Compound Name (CAS/Reference) Molecular Formula Key Substituents/Modifications Biological Activity/Properties Physicochemical Properties (Inferred)
Target Compound C₁₆H₁₂Cl₂N₅O₃ 2-Cl, 5-(1H-tetrazol-1-yl), N-(5-Cl-2,4-dimethoxyphenyl) Antimicrobial (inferred from tetrazole analogues) High logP (chlorine, methoxy); moderate solubility
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () C₁₀H₆ClF₂N₂O₂S Thiazole ring, 2,4-difluorobenzamide PFOR enzyme inhibition (antimicrobial) Moderate logP; low solubility (fluorine substituents)
2-Chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-...-thiazolidin-3-yl]benzamide () C₂₁H₁₉ClN₂O₄S₂ Thiazolidinone core, methoxy/propoxy groups, sulfanylidene Potential antidiabetic/anti-inflammatory (thiazolidinone activity) High logP (alkyl chains); poor aqueous solubility
3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide () C₁₁H₁₀Cl₂N₂O 3,5-dichloro, N-(propargyl group) Unknown (structural simplicity suggests agrochemical use) Low solubility (non-polar substituents)
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate () C₁₂H₁₂N₆O₃ Benzoxazole-tetrazole hybrid, ethyl ester Broad-spectrum activity (antimicrobial, anti-inflammatory) Moderate logP; ester improves solubility

Key Structural and Functional Differences

Core Heterocycles: The target compound uses a tetrazole ring, which is more polar and metabolically stable than the thiazole in or the thiazolidinone in . Thiazolidinones () are associated with insulin sensitization, while tetrazoles (target compound, ) are often used as bioisosteres for carboxylic acids to improve bioavailability .

Substituent Effects :

  • The dimethoxyphenyl group in the target compound enhances electron-donating capacity and steric bulk compared to the difluorophenyl group in or the propargyl group in .
  • Fluorine atoms () increase electronegativity and reduce metabolic degradation but may lower solubility .

Thiazole-containing compounds () are more specialized in enzyme inhibition (e.g., PFOR), while thiazolidinones () are linked to metabolic disorders .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity (logP) :

    • The target compound’s chlorine and methoxy groups likely result in a higher logP (~3.5–4.0) compared to fluorinated analogues (: logP ~2.5) .
    • Alkyl chains () further increase logP, reducing aqueous solubility .
  • Solubility :

    • The tetrazole ring in the target compound may improve solubility relative to purely aromatic derivatives (e.g., ) but less than ester-containing derivatives () .
  • Metabolic Stability: Tetrazoles resist hydrolysis better than esters () or thiazolidinones (), enhancing oral bioavailability .

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